molecular formula C18H23NO5 B11165569 N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norleucine

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norleucine

Cat. No.: B11165569
M. Wt: 333.4 g/mol
InChI Key: LANFBFCBSQKIKP-UHFFFAOYSA-N
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Description

2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a coumarin core with additional functional groups that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methyl coumarin, which is then alkylated with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate undergoes further reactions to introduce the amino and hexanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .

Scientific Research Applications

2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid involves its interaction with various molecular targets. The coumarin core can inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, the compound’s ability to chelate metal ions can disrupt cellular processes that depend on metal cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid is unique due to its specific functional groups that enhance its biological activity and chemical reactivity. The presence of the amino and hexanoic acid groups allows for additional interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]hexanoic acid

InChI

InChI=1S/C18H23NO5/c1-3-5-6-14(18(22)23)19-10-13-15(20)8-7-12-11(4-2)9-16(21)24-17(12)13/h7-9,14,19-20H,3-6,10H2,1-2H3,(H,22,23)

InChI Key

LANFBFCBSQKIKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2CC)O

Origin of Product

United States

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